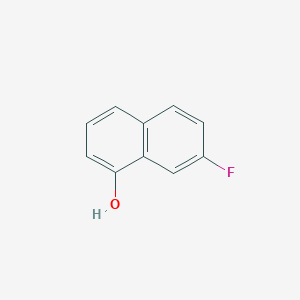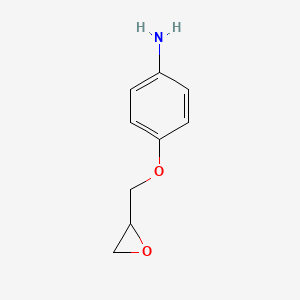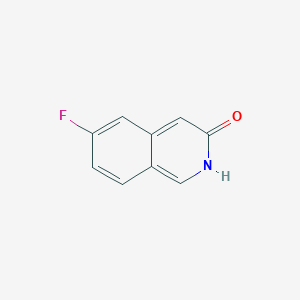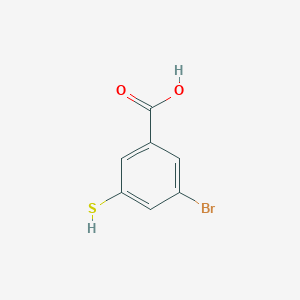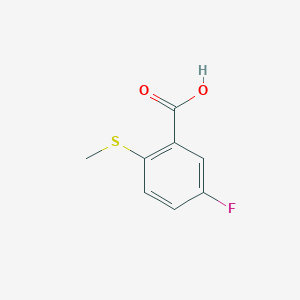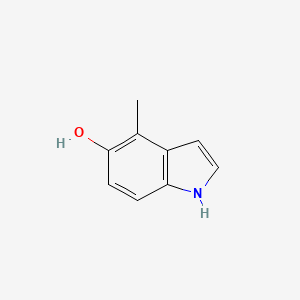
4-甲基-1H-吲哚-5-醇
描述
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions, as seen in the thermal Fischer indolization of hydrazones, leading to various pyrido[4,3-b]benzo[e]indol-1-ones and their subsequent transformations . Another approach includes a one-pot, three-component reaction under catalyst-free conditions to prepare functionalized dihydro-1H-indol-4(5H)-ones . Additionally, regioselective functionalization of 4-methyl-1H-indole has been reported for the scalable synthesis of 2-cyano-5-formyl-4-methyl-1H-indole . These methods demonstrate the versatility and adaptability of synthetic strategies to obtain indole derivatives with specific functional groups.
Molecular Structure Analysis
Density Functional Theory (DFT) calculations are commonly used to investigate the molecular properties and electronic structure of indole derivatives. For instance, the electronic structure, hydrogen bonding, and solvent effects of methyl 1H-indol-5-carboxylate were studied using DFT . X-ray crystallography, NMR spectroscopy, and DFT calculations have been employed to elucidate the structure of various indole derivatives, providing insights into their molecular geometry and electronic properties .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions, including condensation reactions to form new compounds with potential biological activities . The antitumor activity of certain indole derivatives is attributed to their ability to interact with DNA and exhibit cytotoxicity against cancer cells . The chemical reactivity of these compounds is crucial for their biological function and potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, thermal stability, and reactivity, are influenced by their molecular structure. For example, the thermal analysis of a bromo-indole derivative revealed good stability up to 215°C . The polarizability and hyperpolarizability of these compounds are also of interest, as they can affect their interactions with biological targets . Understanding these properties is essential for the development of indole-based pharmaceuticals.
科学研究应用
合成应用
4-甲基-1H-吲哚-5-醇及其衍生物在合成化学中得到广泛应用。例如,它已被用于合成复杂天然产物的全合成,如二吡咯苯醌(+)-terreusinone,利用其在Larock吲哚化过程中的反应性。这种方法强调了吲哚在构建杂芳香化合物中的合成效用,对开发新型光保护剂可能产生影响(Wang & Sperry, 2013)。
药物化学
在药物化学中,4-甲基-1H-吲哚-5-醇的衍生物被设计用于增强对化疗耐药癌细胞和肿瘤的细胞毒性和抗血管作用。一个显著的例子是康柏他定A-4衍生的5-(1-甲基-4-苯基-咪唑-5-基)吲哚,对各种癌细胞系表现出显著活性,而不会明显干扰微管聚合,表明了一种新颖的靶向癌细胞微管骨架的方法(Mahal et al., 2016)。
未来方向
Indole derivatives, including “4-methyl-1H-indol-5-ol”, have a wide range of potential applications in medicinal and pharmaceutical chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new synthetic methods for indole derivatives .
属性
IUPAC Name |
4-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-5-10-8(7)2-3-9(6)11/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFELHBGMNBHIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-indol-5-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


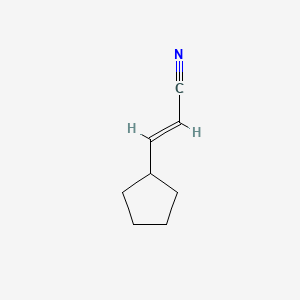

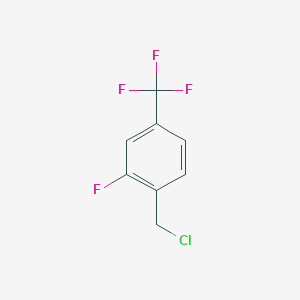
![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)
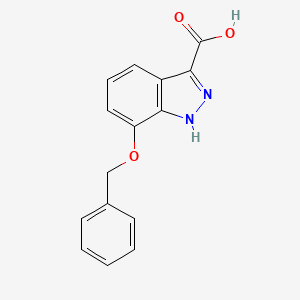
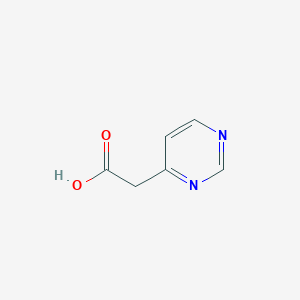

![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)
